N-(1,3-dimethylbutyl)-2-phenoxyacetamide
Description
N-(1,3-Dimethylbutyl)-2-phenoxyacetamide is a phenoxy acetamide derivative characterized by a phenoxy group linked to an acetamide backbone and a branched 1,3-dimethylbutyl substituent on the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched alkyl chain, which may influence its solubility, bioavailability, and environmental persistence.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-12(3)15-14(16)10-17-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16) |
InChI Key |
ZHMVUQYGYFVSON-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the nitrogen and phenoxy groups significantly alter melting points, solubility, and reactivity. Key analogs include:
- Branched vs.
- Fluorine and Carbonyl Modifications : Fluorine and butyryl groups in analogs improve metabolic stability and binding affinity in drug design, though these are absent in the target compound .
- Bicyclic and Brominated Substituents : Bulky substituents in derivatives enhance pharmacological activity, suggesting that the target compound’s branched chain may similarly influence bioactivity .
Pharmacological and Toxicological Profiles
- Anti-inflammatory/Analgesic Activity : highlights that bulky N-substituents (e.g., bicyclic groups) enhance anti-inflammatory effects. The target compound’s 1,3-dimethylbutyl group may offer similar benefits but requires empirical validation .
- The target compound’s stability against environmental degradation (e.g., oxidation) remains uncertain but warrants investigation .
Stereochemical and Functional Group Variations
- Derivatives: Feature stereochemical complexity (e.g., S-configurations) and functional groups like hydroxy, amino, and formamido. These modifications enhance target specificity (e.g., enzyme inhibition) but complicate synthesis .
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